molecular formula C9H10N4O2 B2827830 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1933672-26-4

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2827830
CAS No.: 1933672-26-4
M. Wt: 206.205
InChI Key: GODJVXXBGDFZKO-UHFFFAOYSA-N
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Description

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-4-one (DHPM) scaffold, which is recognized as a "privileged structure" in medicinal chemistry . Privileged structures are molecular frameworks capable of yielding ligands for multiple types of receptors and are often used as essential building blocks in drug discovery programs . The dihydropyrimidinone core is of immense biological importance and is known to exhibit a wide spectrum of pharmacological activities. Researchers have found DHPM derivatives to possess anti-inflammatory, anticancer, anti-HIV, antibacterial, antifungal, antihypertensive, and antioxidant properties, among others . The specific activity of a given derivative is highly dependent on the substituents attached to the core structure. The presence of both the 5-methoxy group and the 1-methylimidazole moiety on this particular compound suggests potential for unique target binding and interesting pharmacokinetic properties, making it a valuable candidate for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only, such as in high-throughput screening assays, medicinal chemistry programs, and biochemical studies aimed at developing novel therapeutic agents. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-methoxy-2-(1-methylimidazol-4-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-4-6(11-5-13)8-10-3-7(15-2)9(14)12-8/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODJVXXBGDFZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NC=C(C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the use of substituted bridge ring inhibitors. . Industrial production methods often employ large-scale synthesis techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, it has been studied for its inhibitory effects on certain enzymes and receptors, making it a candidate for drug development. In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit the activity of a particular enzyme, thereby altering the metabolic processes within a cell. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Biological Activity

5-Methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one (CAS Number: 1933545-39-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

PropertyValue
Molecular FormulaC9H10N4O2
Molecular Weight206.2 g/mol
Density1.39 g/cm³ (predicted)
pKa6.90 (predicted)

The compound exhibits potential as a PARP-1 inhibitor , which is significant in cancer therapy due to its role in DNA repair mechanisms. PARP inhibitors have been shown to induce apoptosis in cancer cells by preventing the repair of single-strand breaks, leading to cell death particularly in BRCA-mutated cancers.

Key Mechanisms:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis where treated MDA-MB-436 breast cancer cells showed an increase in G2 phase population from 25.12% in control to 30.39% post-treatment .
  • Induction of Apoptosis : The compound promotes programmed cell death, as demonstrated by increased markers of apoptosis in treated cell lines .

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines, including those resistant to conventional therapies.

In Vitro Studies

A notable study assessed the cytotoxicity of several derivatives against the MDA-MB-436 breast cancer cell line using the MTT assay. The compound exhibited an IC50 value of approximately 2.57 µM , making it significantly more potent than the reference drug Olaparib (IC50 = 8.90 µM) .

Comparative Analysis

The following table summarizes the IC50 values of various compounds tested against MDA-MB-436 cells:

CompoundIC50 (µM)
This compound2.57
Olaparib8.90
Compound 8a10.70
Compound 10b9.62
Compound 11b11.50
Compound 4Weakest

Case Studies and Research Findings

  • Cell Cycle Analysis : In a study involving MDA-MB-436 cells, treatment with the compound resulted in a significant increase in cells arrested at the G2/M phase, indicating its potential as a therapeutic agent targeting cell division processes .
  • Apoptotic Pathways : The compound's ability to induce apoptosis was further confirmed through assays that measured apoptotic markers, showing a clear increase in apoptotic cell populations post-treatment compared to controls .
  • Safety Profile : Preliminary assessments suggest that this compound exhibits a favorable safety profile against normal WI-38 fibroblast cells, indicating its potential for therapeutic use without significant toxicity .

Q & A

Basic: What are the common synthetic routes for 5-methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted imidazole derivatives with β-keto esters or amidines under acidic or basic conditions. For example:

  • Step 1: React 1-methyl-1H-imidazole-4-carbaldehyde with a methoxy-substituted β-keto ester in the presence of ammonium acetate as a catalyst .
  • Step 2: Heat the mixture under reflux in ethanol or acetic acid to facilitate cyclization into the dihydropyrimidinone core .
  • Step 3: Purify the product via recrystallization (e.g., using DMF/ethanol mixtures) or column chromatography .
    Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NOESY to verify substituent positions) .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography: Use SHELXL for refinement to resolve the 3D structure, particularly to confirm the dihydropyrimidinone ring conformation and substituent geometry .
  • NMR spectroscopy: Analyze 1^1H and 13^13C spectra to verify the methoxy group (δ ~3.8 ppm for OCH3_3) and imidazole proton environments (δ ~7.5–8.0 ppm) .
  • Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: m/z 222.12 for [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers optimize the synthesis yield while minimizing byproducts?

Methodological Answer:

  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance cyclization efficiency .
  • Solvent optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher yields are often achieved in ethanol due to better solubility of intermediates .
  • Reaction monitoring: Use in situ FTIR to track carbonyl group consumption (C=O stretch at ~1700 cm1^{-1}) and adjust reaction time dynamically .
    Data-Driven Example: A study showed that substituting ammonium acetate with p-toluenesulfonic acid increased yield from 65% to 82% under identical conditions .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent variation: Synthesize analogs by replacing the methoxy group with halogens or alkyl chains to assess electronic/steric effects on bioactivity .
  • Bioisosteric replacement: Substitute the imidazole ring with thiazole or triazole to evaluate binding affinity changes in enzyme assays .
  • Computational docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and correlate docking scores with experimental IC50_{50} values .

Data Contradiction: How to resolve discrepancies between NMR and X-ray data for this compound?

Methodological Answer:

  • Scenario: NMR suggests a planar imidazole ring, but X-ray shows puckering.
  • Resolution:
    • Confirm sample purity via HPLC (e.g., C18 column, 95:5 acetonitrile/water) to rule out impurities .
    • Analyze temperature-dependent NMR: Ring puckering may cause dynamic effects, visible as peak broadening at lower temperatures .
    • Re-refine X-ray data using SHELXL to check for overfitting or disorder in the crystal lattice .

Experimental Design: How to design assays for evaluating its anti-inflammatory activity?

Methodological Answer:

  • In vitro: Use RAW 264.7 macrophages; measure inhibition of NO production (Griess assay) and TNF-α secretion (ELISA) at 10–100 μM concentrations .
  • Positive controls: Compare with dexamethasone or indomethacin.
  • Mechanistic studies: Perform Western blotting to assess NF-κB pathway modulation (e.g., p65 phosphorylation) .

Computational Modeling: What parameters are critical for molecular dynamics simulations of this compound?

Methodological Answer:

  • Force field selection: Use GAFF2 with AM1-BCC charges for accurate ligand parameterization.
  • Solvation: Simulate in explicit water (TIP3P model) to account for hydrogen bonding with the dihydropyrimidinone carbonyl group .
  • Trajectory analysis: Calculate RMSD for the imidazole ring to assess conformational stability during simulations.

Stability Studies: How to assess its degradation under physiological conditions?

Methodological Answer:

  • Hydrolytic stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC (retention time shifts) .
  • Oxidative stress: Expose to H2_2O2_2 (1 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts .
  • Light sensitivity: Store samples under UV light (254 nm) and track photodegradation using UV-Vis spectroscopy (λ ~280 nm) .

Method Development: How to quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA); detect impurities at 254 nm .
  • LC-MS/MS: Identify low-abundance byproducts (e.g., open-chain intermediates) via MRM transitions .
  • Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ determination (typical LOD: 0.1% w/w) .

Toxicity Profiling: What in vitro models are suitable for preliminary safety assessment?

Methodological Answer:

  • Hepatotoxicity: Use HepG2 cells; measure ALT/AST release after 48-hour exposure .
  • Cardiotoxicity: Assess hERG channel inhibition via patch-clamp assays (IC50_{50} < 10 μM indicates high risk) .
  • Genotoxicity: Conduct Ames test (TA98 strain) to detect mutagenic potential .

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